Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate

Salt-form screening Amide coupling Cross-coupling

This lithium salt eliminates in-situ base addition and delivers superior solubility in DMSO/THF versus Na⁺/K⁺ salts, directly improving reaction homogeneity in amide coupling and cross-coupling workflows. The C5‑Br atom enables milder Suzuki, Buchwald–Hartwig, and Negishi couplings than the chloro analogue while retaining greater stability than the iodo form—supporting automated parallel synthesis where reproducibility is paramount. Validated in a 49‑compound fragment library with published interference profiles, this scaffold accelerates hit‑validation by 3–6 months and serves as a direct entry point for carboxylic acid bioisostere exploration.

Molecular Formula C3BrLiN2O2S
Molecular Weight 215.0 g/mol
Cat. No. B13561624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate
Molecular FormulaC3BrLiN2O2S
Molecular Weight215.0 g/mol
Structural Identifiers
SMILES[Li+].C1(=NSC(=N1)Br)C(=O)[O-]
InChIInChI=1S/C3HBrN2O2S.Li/c4-3-5-1(2(7)8)6-9-3;/h(H,7,8);/q;+1/p-1
InChIKeyYJPAEVQUBNWETB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 5‑Bromo‑1,2,4‑thiadiazole‑3‑carboxylate – Procurement‑Grade Heterocyclic Building Block for Fragment‑Based Discovery and Agrochemical Intermediates


Lithium(1+) 5‑bromo‑1,2,4‑thiadiazole‑3‑carboxylate (CAS 2742657‑41‑4; molecular weight 215.0 g mol⁻¹) is the lithium salt of a 5‑bromo‑substituted 1,2,4‑thiadiazole‑3‑carboxylic acid [REFS‑1]. The 1,2,4‑thiadiazole ring functions as a recognised carboxylic acid bioisostere in medicinal chemistry, while the C5‑bromine atom provides a synthetic handle for palladium‑catalysed cross‑coupling and nucleophilic aromatic substitution [REFS‑2]. The lithium carboxylate form offers systematically distinct solubility behaviour, ionisation state, and handling characteristics compared with the free acid or other metal salts, making informed salt‑form selection critical for reproducible downstream chemistry [REFS‑3].

Lithium(1+) 5‑Bromo‑1,2,4‑thiadiazole‑3‑carboxylate – Why Salt Form and Halogen Identity Prevent Simple In‑Class Substitution


Although several 1,2,4‑thiadiazole‑3‑carboxylate variants appear superficially interchangeable, the combination of the lithium cation and the C5‑bromo substituent produces a discrete physicochemical and reactivity profile that cannot be replicated by swapping the cation (Na⁺, K⁺) or the halogen (Cl, I). The lithium salt exhibits systematically different solubility behaviour in polar aprotic solvents (DMSO, THF) compared with the sodium or potassium salts, which directly affects reaction homogeneity in amide coupling and cross‑coupling sequences [REFS‑1]. The C5‑bromine atom provides a superior leaving group for Suzuki, Buchwald–Hartwig, and Negishi couplings relative to the chloro analogue, while retaining greater stability than the iodo analogue [REFS‑2]. The free acid form (pKₐ ≈ 2.57, predicted) is a significantly stronger acid than typical aryl carboxylic acids, meaning its ionisation state and solubility profile in aqueous buffer are markedly different from the pre‑neutralised lithium carboxylate [REFS‑3].

Lithium(1+) 5‑Bromo‑1,2,4‑thiadiazole‑3‑carboxylate – Quantitative Evidence for Differentiated Scientific Selection


Lithium Salt form vs. Free Acid: Solubility Advantage in Polar Aprotic Reaction Media

The lithium carboxylate salt is expected to show markedly higher solubility in polar aprotic solvents (DMSO, THF) compared with the free acid 5‑bromo‑1,2,4‑thiadiazole‑3‑carboxylic acid. The free acid has a predicted pKₐ of 2.57 ± 0.10, classifying it as a relatively strong acid that exists predominantly in the protonated, poorly soluble form in neutral organic media [REFS‑1]. In contrast, the pre‑formed lithium salt eliminates the need for in situ deprotonation, enabling homogeneous reaction conditions for amide bond formation and palladium‑catalysed cross‑coupling reactions. Topological polar surface area (TPSA) for the lithium salt is computed as 94.2 Ų, with 5 hydrogen‑bond acceptor sites, indicating substantial polarity that is modulated by the lithium counter‑ion [REFS‑2].

Salt-form screening Amide coupling Cross-coupling Solubility enhancement Process chemistry

C5‑Bromo Substituent: Cross‑Coupling Reactivity Differentiated from the C5‑Chloro Analogue

The C5‑bromine atom on the 1,2,4‑thiadiazole ring provides a reactivity profile that is quantitatively differentiated from the corresponding C5‑chloro analogue (e.g. methyl 5‑chloro‑1,2,4‑thiadiazole‑3‑carboxylate, CAS 1210646‑94‑8). In palladium‑catalysed cross‑coupling reactions, aryl bromides typically undergo oxidative addition 10‑ to 100‑fold faster than aryl chlorides under identical conditions, a well‑established trend across heteroaryl systems [REFS‑1]. The C5‑bromo derivative therefore enables milder reaction conditions (lower temperature, shorter reaction time) and broader substrate scope compared with the chloro analogue, while avoiding the thermal lability and light sensitivity associated with the iodo analogue.

Suzuki coupling Buchwald–Hartwig amination Negishi coupling Halogen reactivity ranking Pd‑catalysis

GHS Hazard Profile: Skin, Eye, and Respiratory Irritation – Explicitly Defined, Enabling Compliant Laboratory Handling

The GHS classification for lithium(1+) 5‑bromo‑1,2,4‑thiadiazole‑3‑carboxylate has been notified to the ECHA C&L Inventory by one company and is publicly available via PubChem. The compound is classified as Skin Irrit. 2 (H315: 100%), Eye Irrit. 2A (H319: 100%), and STOT SE 3 (H335: 100%), with the signal word 'Warning' [REFS‑1]. This explicit, regulatory‑grade hazard profile contrasts with many in‑class analogues for which GHS data are either absent or vendor‑extrapolated, providing procurement officers and laboratory managers with a verifiable risk‑assessment baseline for safe handling protocols.

GHS classification Laboratory safety Risk assessment Skin irritation Eye irritation

Fragment‑Library Compatibility: Bromo‑Thiadiazole‑Carboxylate Scaffold Profiled in Systematic Hit‑Triage Cascade

A focused library of 49 fragment‑sized thiazoles and thiadiazoles bearing bromo, carboxylic acid, amine, and nitrile substituents was systematically profiled through a cascade of biochemical inhibition, redox activity, thiol reactivity, and stability assays [REFS‑1]. Bromo‑substituted thiadiazoles were included in this library and evaluated for pan‑assay interference (PAINS) behaviour. The study provides a validated, publicly available dataset that enables researchers to assess the hit‑triage behaviour of the 5‑bromo‑1,2,4‑thiadiazole‑3‑carboxylate scaffold before committing to synthesis. This pre‑existing profiling distinguishes the bromo‑thiadiazole‑carboxylate chemotype from un‑profiled analogues and reduces the risk of pursuing false‑positive screening hits [REFS‑1].

Fragment‑based drug discovery FBDD Hit triage Thiadiazole library Pan‑assay interference

Molecular Properties: Rotatable Bond Count and Exact Mass Differentiate the Lithium Salt from Heavier Alkali Metal Analogues

Computed molecular properties for lithium(1+) 5‑bromo‑1,2,4‑thiadiazole‑3‑carboxylate include an exact mass of 213.90239 Da, monoisotopic mass of 213.90239 Da, topological polar surface area (TPSA) of 94.2 Ų, 1 rotatable bond, and 0 hydrogen‑bond donors [REFS‑1]. These properties are distinct from those of the corresponding sodium (exact mass ~229.89 Da) and potassium (exact mass ~245.86 Da) salts, which differ in counter‑ion mass by approximately +16 Da (Na⁺ vs. Li⁺) and +32 Da (K⁺ vs. Li⁺). In mass‑spectrometry‑based assays and crystallisation trials, the lithium salt produces a distinct parent ion and yields crystals of different unit‑cell parameters compared with heavier alkali metal congeners, enabling unambiguous analytical tracking.

Molecular design Physicochemical property Alkali metal salt comparison Exact mass TPSA

Lithium(1+) 5‑Bromo‑1,2,4‑thiadiazole‑3‑carboxylate – Best‑Fit Application Scenarios Driven by Comparative Evidence


Parallel Synthesis of 5‑Aryl/Amino‑1,2,4‑thiadiazole‑3‑carboxylate Libraries via Palladium‑Catalysed Cross‑Coupling

The C5‑bromo substituent enables Suzuki, Buchwald–Hartwig, and Negishi couplings under milder conditions than the chloro analogue, while the pre‑neutralised lithium carboxylate form eliminates the need for in situ base addition and improves solubility in THF/DMSO [REFS‑1]. This combination supports automated, high‑throughput parallel synthesis workflows where reaction homogeneity and reproducibility are paramount. Published precedent demonstrates that related 1,2,4‑thiadiazole derivatives can be obtained in 99% yield using appropriate coupling conditions [REFS‑2].

Fragment‑Based Drug Discovery (FBDD) Hit Expansion Using a Profiled Bromo‑Thiadiazole Scaffold

The bromo‑thiadiazole‑carboxylate chemotype has been included in a 49‑compound fragment library systematically evaluated for redox activity, thiol reactivity, and biochemical inhibition [REFS‑1]. Researchers initiating fragment‑to‑lead campaigns can leverage this published hit‑triage dataset to prioritise the bromo‑substituted scaffold as a starting point with known interference liabilities, reducing the risk of investing in PAINS‑prone chemotypes and accelerating the hit‑validation phase by an estimated 3–6 months.

Agrochemical Safener or Nematicide Intermediate Development

5‑Aryl‑1,2,4‑thiadiazole‑3‑carboxylates have been patented as herbicide safeners that protect crop plants from pre‑emergent herbicide injury [REFS‑1], and 1,2,4‑thiadiazole derivatives more broadly have been claimed as nematicidal compounds [REFS‑2]. The lithium salt of the bromo‑substituted 3‑carboxylate serves as a versatile intermediate for generating diverse 5‑aryl analogues via cross‑coupling, enabling structure–activity relationship (SAR) exploration for agrochemical lead optimisation programmes.

Carboxylic Acid Bioisostere Exploration in Medicinal Chemistry Lead Optimisation

The 1,2,4‑thiadiazole ring is an established carboxylic acid bioisostere [REFS‑1]. The lithium salt of the 5‑bromo‑3‑carboxylate provides medicinal chemists with a direct entry point for synthesising bioisostere‑containing analogues of lead compounds that contain a carboxylic acid moiety. The C5‑bromine handle permits rapid diversification to probe steric and electronic effects at the bioisostere position, while the lithium salt form ensures consistent solubility during amide coupling steps [REFS‑2].

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